molecular formula C15H13N3O2S B3919325 2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide

2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide

Cat. No.: B3919325
M. Wt: 299.3 g/mol
InChI Key: FKIQCFUTCRJYBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a methoxy group and a benzothiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide can be achieved through a multi-step process. One common method involves the following steps:

    Formation of the Benzothiadiazole Moiety: The benzothiadiazole ring can be synthesized by reacting 2-amino-5-methylbenzenesulfonamide with thionyl chloride, followed by cyclization with sodium nitrite.

    Coupling with Methoxybenzoyl Chloride: The benzothiadiazole intermediate is then coupled with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzamide moiety can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of 2-hydroxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide.

    Reduction: Formation of 2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)aniline.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific biological targets.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in inflammatory and cancer pathways. The benzothiadiazole moiety is known to interact with proteins and nucleic acids, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)aniline: Similar structure but with an amine group instead of a benzamide.

    2-hydroxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly suitable for applications in organic electronics and as a potential therapeutic agent.

Properties

IUPAC Name

2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-9-7-8-11-14(18-21-17-11)13(9)16-15(19)10-5-3-4-6-12(10)20-2/h3-8H,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIQCFUTCRJYBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide
Reactant of Route 4
Reactant of Route 4
2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.